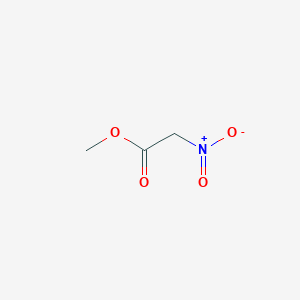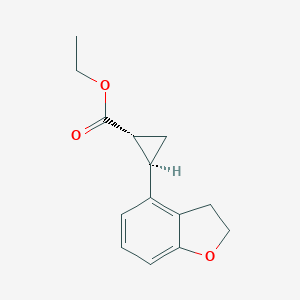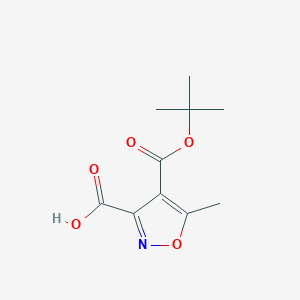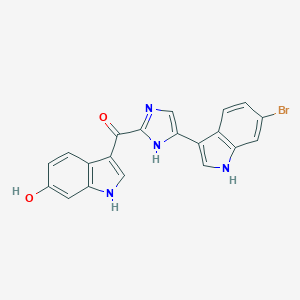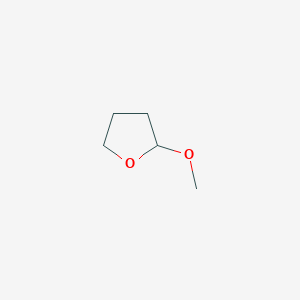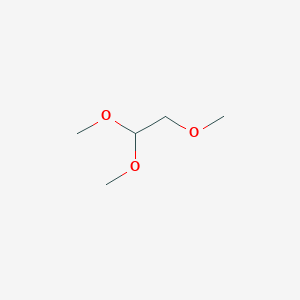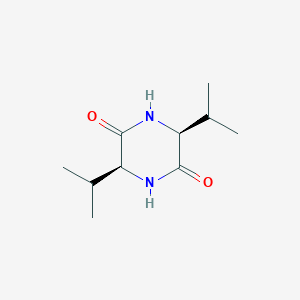
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione involves reductive alkylation of amino acid ester hydrochlorides, followed by N-acylation and cyclization. This method allows for the preparation of diketopiperazines with primary and secondary alkyl groups, showcasing the versatility and efficiency of the synthetic approach (Malavašič et al., 2011).
Molecular Structure Analysis
The molecular structure of (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione has been elucidated through NMR and X-ray diffraction techniques. These studies confirm the cyclic structure of the diketopiperazine and provide insight into the stereochemistry of the compound, which is crucial for understanding its chemical behavior and reactivity (Črt Malavašič et al., 2011).
Chemical Reactions and Properties
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione exhibits a range of chemical reactivity, including enamine and Michael reactivity, and can undergo addition reactions with electrophiles, nucleophiles, radicals, and oxidizing agents. These reactions are often stereoselective, allowing for the synthesis of natural products and analogs or precursors for α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity :
- Bhattacharya et al. (2019) isolated a diketopiperazine, similar to the compound , from a marine sponge-associated microbe. This compound showed antibacterial activity against Escherichia coli and Staphylococcus aureus (Bhattacharya et al., 2019).
Synthesis and Structural Analysis :
- Malavašič et al. (2011) synthesized variants of the compound and analyzed their structures using NMR and X-ray diffraction techniques (Malavašič et al., 2011).
- Garson et al. (1986) isolated new variants of piperazine-2,5-diones, including the compound , from Aspergillus terreus and determined their structures (Garson et al., 1986).
Biological Activities and Natural Occurrence :
- Wang et al. (2013) discovered new diketopiperazine derivatives from a marine-derived actinomycete, noting their antiviral activities against influenza A (H1N1) virus (Wang et al., 2013).
- Zheng et al. (2005) found that a bacterium associated with the sponge Hymeniacidon perleve produced metabolites including variants of the diketopiperazine (Zheng et al., 2005).
Chemical Properties and Applications :
- Liebscher and Jin (1999) explored the use of ylidenepiperazine-2,5-diones, including derivatives of the compound, as versatile organic substrates with potential applications in the synthesis of natural products and analogues (Liebscher & Jin, 1999).
- Ge et al. (2019) developed an Ir-catalyzed double asymmetric hydrogenation method for the synthesis of cyclic dipeptides, including derivatives of the compound, demonstrating its potential in synthetic chemistry (Ge et al., 2019).
Zukünftige Richtungen
The compound “(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione” was isolated from the culture broth of Bacillus sp. SPB7, a strain obtained from marine sponge Spongia officinalis collected from the Palk Bay of Bengal, India . This suggests that marine-derived Bacillus species are a potentially promising source for the discovery of new metabolites . Therefore, future research could focus on exploring more marine-derived Bacillus species for the discovery of new and potentially useful metabolites.
Eigenschaften
IUPAC Name |
(3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-8H,1-4H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMAWEIDGADSAC-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)
![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
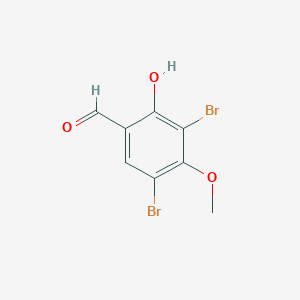
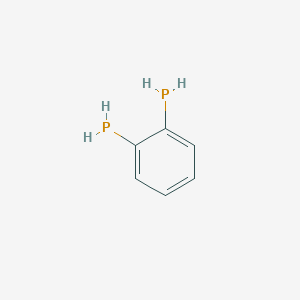
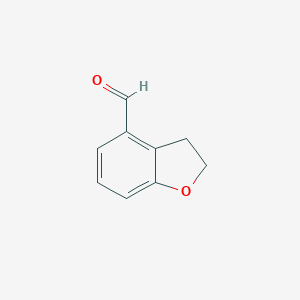
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
